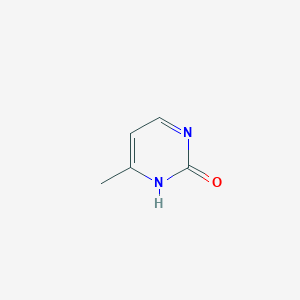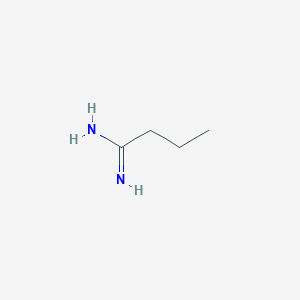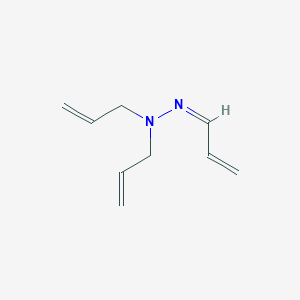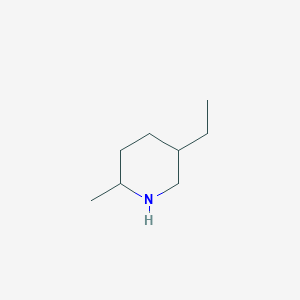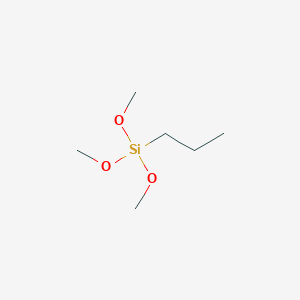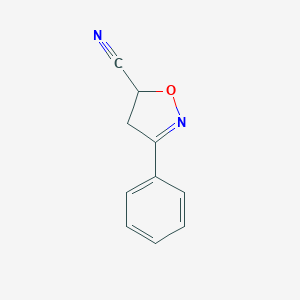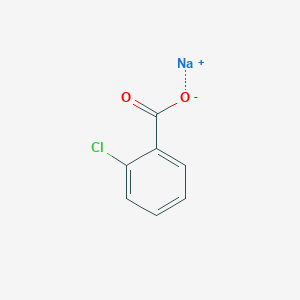
2-Azapyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azapyrene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in environmental pollutants such as cigarette smoke and automobile exhaust. It is a potent mutagen and carcinogen, and has been implicated in the development of various types of cancer, including lung, bladder, and liver cancer. In recent years, 2-Azapyrene has gained significant attention in the scientific community due to its potential use as a tool for studying DNA damage and repair mechanisms.
Mécanisme D'action
The mechanism of action of 2-Azapyrene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can cause mutations and chromosomal aberrations, which can ultimately lead to the development of cancer. 2-Azapyrene is metabolized by the body into a highly reactive intermediate, which can then react with DNA to form adducts. These adducts can be repaired by various DNA repair mechanisms, but if left unrepaired, can lead to mutations and ultimately cancer.
Biochemical and Physiological Effects:
2-Azapyrene has been shown to have a number of biochemical and physiological effects. It is a potent mutagen and carcinogen, and has been shown to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 2-Azapyrene has also been shown to have immunotoxic effects, and can lead to the suppression of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Azapyrene in lab experiments is its potency as a mutagen and carcinogen. This makes it a useful tool for studying DNA damage and repair mechanisms. However, one limitation of using 2-Azapyrene is its potential toxicity to cells, which can lead to cell death and make it difficult to study the long-term effects of DNA damage.
Orientations Futures
There are a number of future directions for research involving 2-Azapyrene. One area of research is the development of new methods for synthesizing 2-Azapyrene, which could lead to more efficient and cost-effective production. Another area of research is the development of new methods for studying DNA damage and repair mechanisms, which could lead to a better understanding of the mechanisms involved in cancer development. Additionally, there is a need for more research on the long-term effects of exposure to 2-Azapyrene, particularly in terms of its potential to cause cancer and other diseases.
Méthodes De Synthèse
2-Azapyrene can be synthesized using a variety of methods, including the Diels-Alder reaction, the Pd-catalyzed cross-coupling reaction, and the Buchwald-Hartwig amination reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring, which can then be converted to 2-Azapyrene through a series of chemical reactions. The Pd-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine, while the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-Azapyrene has been widely used in scientific research as a tool for studying DNA damage and repair mechanisms. It is a potent mutagen and carcinogen, and has been shown to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 2-Azapyrene has also been used to study the mechanisms of DNA repair, as cells have developed various mechanisms to repair DNA damage caused by environmental pollutants such as 2-Azapyrene.
Propriétés
Numéro CAS |
193-98-6 |
|---|---|
Nom du produit |
2-Azapyrene |
Formule moléculaire |
C15H9N |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,6,8(16),9,11,13-octaene |
InChI |
InChI=1S/C15H9N/c1-2-10-4-6-12-8-16-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |
Clé InChI |
VXNBYQYOFXSMOE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |
Autres numéros CAS |
193-98-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




